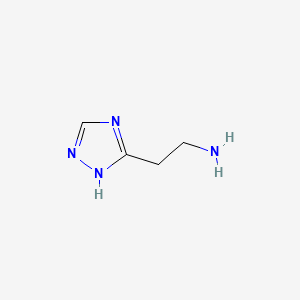

2-(1H-1,2,4-triazol-5-yl)éthanamine

Vue d'ensemble

Description

2-(1H-1,2,4-triazol-5-yl)ethanamine, also known as 2-(1H-1,2,4-triazol-5-yl)ethanamine, is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-1,2,4-triazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Dérivés de triazole : ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. L'incorporation du groupement 1,2,4-triazole dans des composés a montré des résultats prometteurs dans l'inhibition de la prolifération de diverses lignées cellulaires cancéreuses. Par exemple, de nouveaux dérivés de 1,2,4-triazole ont démontré des activités cytotoxiques contre des lignées cellulaires cancéreuses humaines telles que MCF-7, Hela et A549 . Ces composés, par le biais d'études de docking moléculaire, se sont avérés interagir avec l'enzyme aromatase, qui est une cible potentielle pour la thérapie anticancéreuse .

Propriétés antimicrobiennes

Le cycle triazole est connu pour ses propriétés antimicrobiennes. Il constitue l'épine dorsale de nombreux produits pharmaceutiques qui traitent les infections. La recherche a indiqué que les dérivés de triazole peuvent être efficaces contre un large spectre de bactéries et de champignons, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .

Applications antivirales

Triazoles : sont également reconnus pour leurs capacités antivirales. Ils font partie de la structure de plusieurs médicaments antifongiques et antiviraux, y compris des médicaments bien connus comme le fluconazole et l'itraconazole. Le noyau triazole peut interagir avec les enzymes virales, perturbant leur fonction et inhibant la réplication virale .

Science des matériaux

Dans le domaine de la science des matériaux, les dérivés de triazole ont été utilisés dans la synthèse de nouveaux matériaux aux propriétés uniques. Par exemple, ils ont été utilisés pour créer des matériaux bipolaires pour les diodes électroluminescentes organiques (OLED), qui sont cruciales pour le développement de la technologie d'affichage .

Recherche agrochimique

Composés triazoliques : ont trouvé des applications dans la recherche agrochimique également. Ils sont utilisés dans la synthèse de régulateurs de croissance des plantes et de fongicides, contribuant à la protection des cultures et à l'amélioration de la productivité agricole .

Organocatalyse

En organocatalyse, les triazoles servent de catalyseurs ou de composants de systèmes catalytiques en raison de leur capacité à donner et à accepter des électrons. Cette propriété est exploitée dans diverses réactions chimiques pour augmenter l'efficacité et la sélectivité .

Mécanisme D'action

Target of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with a variety of enzymes, potentially influencing multiple biochemical pathways.

Mode of Action

The anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to changes in cellular processes.

Biochemical Pathways

, it is known that similar compounds can influence a variety of pathways due to their interaction with enzymes. The downstream effects of these interactions can vary widely depending on the specific enzyme and pathway involved.

Result of Action

Similar compounds have been shown to have weak to high cytotoxic activities against tumor cell lines . This suggests that 2-(1H-1,2,4-triazol-5-yl)ethanamine may also have potential anticancer properties.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity. Additionally, 2-(1H-1,2,4-triazol-5-yl)ethanamine can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of 2-(1H-1,2,4-triazol-5-yl)ethanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Furthermore, 2-(1H-1,2,4-triazol-5-yl)ethanamine can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can have downstream effects on cellular metabolism, altering the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, 2-(1H-1,2,4-triazol-5-yl)ethanamine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 2-(1H-1,2,4-triazol-5-yl)ethanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The effects of 2-(1H-1,2,4-triazol-5-yl)ethanamine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that 2-(1H-1,2,4-triazol-5-yl)ethanamine can degrade over time, leading to a decrease in its activity. In vivo studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, potentially altering its initial effects .

Dosage Effects in Animal Models

The effects of 2-(1H-1,2,4-triazol-5-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of metabolic pathways, and adverse physiological responses. Understanding the dosage-dependent effects of 2-(1H-1,2,4-triazol-5-yl)ethanamine is crucial for its potential therapeutic applications .

Metabolic Pathways

2-(1H-1,2,4-triazol-5-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate or inhibitor for specific enzymes, altering the flow of metabolites through a pathway. These interactions can have significant effects on cellular metabolism, influencing the production and utilization of energy and other essential metabolites .

Transport and Distribution

The transport and distribution of 2-(1H-1,2,4-triazol-5-yl)ethanamine within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of 2-(1H-1,2,4-triazol-5-yl)ethanamine within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJKIUVXXQXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998523 | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-75-8 | |

| Record name | Iem 760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1219381.png)

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)